molecular formula C17H15ClN2OS B2934432 7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 771499-56-0

7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B2934432
CAS RN: 771499-56-0
M. Wt: 330.83
InChI Key: ZETZOCNIIQSROF-UHFFFAOYSA-N
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Description

7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as Lapatinib, which is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib has been extensively studied for its anticancer properties and is currently used in the treatment of breast cancer.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of quinazoline derivatives, including those related to "7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one," involves various chemical reactions that yield compounds with potential antimicrobial and anticancer activities. Studies have focused on creating a series of substituted 2-mercaptoquinazolinones and evaluating their antimicrobial screening, indicating that some derivatives exhibit broad-spectrum antimicrobial activity, which could serve as templates for further pharmacological development (El-Azab, 2007).

Antimicrobial Applications

  • Research on quinazoline derivatives has shown that certain compounds demonstrate significant antimicrobial properties. The synthesis of novel chloroquinoline-based chalcone derivatives containing a 1,2,3-triazole moiety has been explored, with some compounds showing promising photophysical properties and potential for antimicrobial applications (Singh, 2015).

Anticancer and Antitubercular Activities

  • A comprehensive approach to designing, synthesizing, and biologically evaluating quinazoline derivatives as potential SARS-CoV-2 and MERS-CoV treatments has been documented. Among these derivatives, specific compounds have shown potent anti-SARS-CoV-2 activities with minimal cytotoxicity, highlighting their potential as leads for further antiviral drug development (Lee et al., 2021). Another study synthesized a series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones and evaluated them for antitubercular and antimicrobial activities, identifying compounds with potent antitubercular activity against Mycobacterium tuberculosis (Anand et al., 2011).

Photophysical and Supramolecular Properties

  • Studies on chloroquinoline-based derivatives have also investigated their photophysical properties, including absorption, fluorescence spectra, and quantum yield, in various solvents. These properties are crucial for applications in materials science and photodynamic therapy (Mandal & Patel, 2018).

properties

IUPAC Name

7-chloro-3-(2-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10(2)12-5-3-4-6-15(12)20-16(21)13-8-7-11(18)9-14(13)19-17(20)22/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETZOCNIIQSROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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